molecular formula C17H17ClN2O3 B5376050 N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5376050
M. Wt: 332.8 g/mol
InChI Key: SHWBDIYJKIJJOO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperidine ring with furan-2-carbonyl chloride under basic conditions.

    Attachment of the 2-chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: Known for its unique combination of functional groups.

    N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group.

    N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxylamide: Similar structure but with a carboxylamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-13-4-1-2-5-14(13)19-16(21)12-7-9-20(10-8-12)17(22)15-6-3-11-23-15/h1-6,11-12H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWBDIYJKIJJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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